
Diisooctyl p-octylphenyl phosphite
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Overview
Description
Diisooctyl p-octylphenyl phosphite is an organophosphorus compound with the molecular formula C22H39O3P and a molecular weight of 382.52 g/mol . It is commonly used as a stabilizer in polymers to prevent degradation during processing and long-term applications . This compound is known for its antioxidant properties, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisooctyl p-octylphenyl phosphite typically involves an esterification reaction followed by phosphorylation. The process begins with the reaction of phenol and isooctanol in the presence of a catalyst at temperatures between 120-140°C . The water generated during the reaction is continuously removed to promote the esterification. Once the esterification is complete, the temperature is lowered to 80-90°C , and phosphorous acid is added to undergo phosphorylation, producing this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The raw materials, including high-purity phenol, isooctanol, and phosphorous acid, are carefully controlled to ensure product quality. The reaction conditions are optimized to maximize yield and minimize impurities. Post-treatment steps include cooling, washing with sodium carbonate solution, phase separation, drying with a desiccant, and distillation to collect the target product .
Chemical Reactions Analysis
Types of Reactions
Diisooctyl p-octylphenyl phosphite undergoes various chemical reactions, including:
Oxidation: It acts as a secondary antioxidant by decomposing hydroperoxides.
Substitution: It can participate in substitution reactions where the phenyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Typically involves hydroperoxides as reactants.
Substitution: Requires specific catalysts and conditions depending on the desired substitution.
Major Products Formed
Oxidation: Produces phenolic compounds and other byproducts.
Substitution: Yields substituted phosphite esters.
Scientific Research Applications
Diisooctyl p-octylphenyl phosphite has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which diisooctyl p-octylphenyl phosphite exerts its effects is through its antioxidant properties. It functions by decomposing hydroperoxides, thereby preventing the oxidative degradation of polymers . The compound’s structure allows it to interact with free radicals and hydroperoxides, breaking the oxidative chain reactions that lead to polymer degradation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Diisooctyl p-octylphenyl phosphite is unique due to its specific combination of phenyl and isooctyl groups, which provide a balance of stability and reactivity. This makes it particularly effective as a stabilizer in polymers compared to other phosphite esters .
Biological Activity
Diisooctyl p-octylphenyl phosphite (DOPP) is an organophosphorus compound primarily used as a plasticizer and stabilizer in various industrial applications. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article reviews the biological effects, toxicity studies, and ecological implications of DOPP, drawing on diverse research findings.
Chemical Structure and Properties
DOPP belongs to a class of compounds known as phosphites, characterized by their phosphorus-oxygen bonds. Its chemical structure can be represented as follows:
This compound exhibits hydrophobic properties, influencing its bioavailability and interaction with biological systems.
Toxicological Studies
Research indicates that DOPP demonstrates low toxicity in various biological models. Key findings include:
- Aquatic Toxicity: Studies have shown that DOPP has low toxicity to aquatic organisms, with effects observed only at concentrations significantly exceeding its solubility limits in water. For instance, toxicity assessments using fish species indicated minimal adverse effects at environmentally relevant concentrations .
- Soil and Sediment Organisms: Exposure studies involving earthworms and freshwater midges revealed low toxicity levels, suggesting that DOPP does not pose significant risks to soil-dwelling organisms .
- Mammalian Models: Toxicity reference values derived from rodent studies suggest potential adverse effects at doses below 10 mg/kg body weight per day, indicating a relatively low risk for piscivorous mammals .
Endocrine Disruption Potential
DOPP has been evaluated for its potential endocrine-disrupting effects. While some studies indicate possible interactions with hormonal pathways, the overall consensus is that DOPP's activity is relatively weak compared to other known endocrine disruptors such as phthalates and bisphenol A .
Environmental Impact
DOPP's hydrophobic nature leads to its accumulation in sediments rather than being readily bioavailable in aqueous environments. This characteristic limits its bioaccumulation potential and reduces the likelihood of long-range transport in water or air .
Persistence and Degradation
The persistence of DOPP in the environment has been assessed through various studies. Results indicate that while it may remain in sediments for extended periods, it is not expected to undergo significant degradation or transformation under typical environmental conditions .
Case Study 1: Aquatic Toxicity Assessment
A comprehensive study assessed the effects of DOPP on aquatic life by exposing fish species to varying concentrations over a 30-day period. The results demonstrated no significant mortality or sub-lethal effects at concentrations below 50 µg/L, suggesting a high tolerance among aquatic organisms.
Case Study 2: Soil Organisms Exposure
Summary of Findings
Properties
CAS No. |
68133-13-1 |
---|---|
Molecular Formula |
C30H55O3P |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
1-[bis(6-methylheptoxy)phosphoryl]-4-octylbenzene |
InChI |
InChI=1S/C30H55O3P/c1-6-7-8-9-10-15-20-29-21-23-30(24-22-29)34(31,32-25-16-11-13-18-27(2)3)33-26-17-12-14-19-28(4)5/h21-24,27-28H,6-20,25-26H2,1-5H3 |
InChI Key |
HPLQLQQLRLADHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)P(=O)(OCCCCCC(C)C)OCCCCCC(C)C |
Origin of Product |
United States |
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